![molecular formula C14H14N4O B5639953 2-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5639953.png)
2-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives often involves organoiodine-mediated reactions or cyclocondensation processes. For instance, Kumar et al. (2009) detailed the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines using iodobenzene diacetate in dichloromethane, highlighting a method that might be adaptable for synthesizing the target compound (Kumar et al., 2009). Desenko et al. (1998) explored the cyclocondensation of similar triazolopyrimidines, providing insights into the synthetic pathways that could be employed (Desenko et al., 1998).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines, including potential analogs of the target compound, has been elucidated through various analytical techniques. The study by Canfora et al. (2010) on a structurally related compound demonstrates the detailed molecular structure analysis through crystallography, offering a precedent for understanding the molecular framework of 2-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (Canfora et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of triazolopyrimidine derivatives involves a range of transformations, including nitration, arylation, and cyclocondensation, which can significantly alter their chemical properties. Rusinov et al. (1992) detailed the arylation of triazolopyrimidines, suggesting possible chemical reactions the target compound may undergo (Rusinov et al., 1992).
Physical Properties Analysis
The physical properties of triazolopyrimidines, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The study by Desenko et al. (1993) on the imine-enamine tautomerism of dihydroazolopyrimidines provides insight into the structural and physical properties that could be relevant for the compound (Desenko et al., 1993).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are integral to understanding triazolopyrimidines. Lahmidi et al. (2019) synthesized a novel derivative, showcasing the versatility and reactivity of the triazolopyrimidine scaffold, providing a basis for the chemical property analysis of the target compound (Lahmidi et al., 2019).
properties
IUPAC Name |
2-(4-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-8-10(2)18-14(15-9)16-13(17-18)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPELWPYFWNZHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine |
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